2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid

Description

Systematic IUPAC Nomenclature and Structural Representation

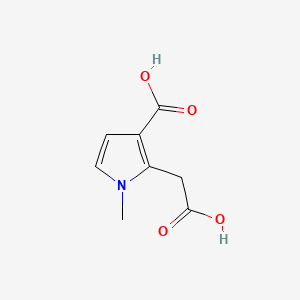

The International Union of Pure and Applied Chemistry systematic nomenclature for this compound follows established conventions for heterocyclic organic molecules containing nitrogen atoms. According to the standardized nomenclature principles, the compound is officially designated as 2-(carboxymethyl)-1-methylpyrrole-3-carboxylic acid. This systematic name precisely describes the molecular architecture through a methodical identification of the parent pyrrole ring system and its associated substituents. The pyrrole nucleus serves as the fundamental structural framework, with the numbering system beginning at the nitrogen-containing position designated as position 1.

The structural representation of this compound can be expressed through multiple complementary chemical notation systems. The Simplified Molecular Input Line Entry System representation is documented as CN1C=CC(=C1CC(=O)O)C(=O)O. This linear notation provides a complete description of the molecular connectivity and atomic arrangements within the structure. The International Chemical Identifier string further elaborates the structural details as InChI=1S/C8H9NO4/c1-9-3-2-5(8(12)13)6(9)4-7(10)11/h2-3H,4H2,1H3,(H,10,11)(H,12,13). These standardized representations enable precise communication of structural information across scientific databases and literature.

The three-dimensional molecular architecture features a planar pyrrole ring system with sp2 hybridization at the nitrogen atom and carbon centers within the aromatic framework. The methyl substituent at position 1 extends from the nitrogen atom, while the carboxymethyl group (-CH2-COOH) is attached at position 2 of the pyrrole ring. Position 3 contains a directly attached carboxylic acid functional group (-COOH), creating a dicarboxylic acid derivative of the methylated pyrrole system. The presence of two carboxylic acid moieties introduces significant polarity and hydrogen bonding capability to the molecular structure.

Alternative Chemical Names and Registry Identifiers (CAS 83863-74-5)

The compound this compound is documented under numerous alternative nomenclature systems and chemical registry databases worldwide. The Chemical Abstracts Service has assigned the unique registry number 83863-74-5 to this specific molecular entity. This numerical identifier serves as the primary reference for chemical inventory management, regulatory compliance, and scientific literature indexing across international chemical databases.

Alternative systematic names for this compound include several variations that emphasize different aspects of its molecular structure. The designation "3-carboxy-1-methyl-1H-pyrrole-2-acetic acid" represents an equivalent systematic name that highlights the acetic acid derivative nature of the carboxymethyl substituent. Additional recognized nomenclature includes "1H-Pyrrole-2-acetic acid, 3-carboxy-1-methyl-" which follows Chemical Abstracts indexing conventions. The International Union of Pure and Applied Chemistry also recognizes the name "(3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid" as an acceptable systematic designation.

European regulatory databases identify this compound under the European Community number 281-140-1, which corresponds to the European Inventory of Existing Commercial Chemical Substances classification system. The Molecular Design Limited database assigns the identifier MFCD00044904 for chemical supplier and research applications. Additional database identifiers include the United States National Institute of Standards and Technology Unique Ingredient Identifier 54H7S98VJK and the PubChem Compound Identifier 3019432. These multiple registry systems ensure comprehensive tracking and identification of the compound across various international chemical management frameworks.

Molecular Formula (C₈H₉NO₄) and Exact Mass Analysis

The molecular formula C₈H₉NO₄ precisely defines the atomic composition of this compound. This empirical formula indicates the presence of eight carbon atoms, nine hydrogen atoms, one nitrogen atom, and four oxygen atoms within the molecular structure. The arrangement of these atoms creates a heterocyclic aromatic system with bifunctional carboxylic acid characteristics, resulting in a compound with significant chemical reactivity and coordination potential.

Detailed mass spectrometric analysis reveals that the compound exhibits a molecular weight of 183.16 grams per mole. The monoisotopic mass, calculated based on the most abundant isotopes of constituent elements, equals 183.053158 atomic mass units. These precise mass measurements are essential for analytical identification procedures, including high-resolution mass spectrometry and chromatographic separation techniques employed in chemical analysis and purification protocols.

The molecular composition analysis demonstrates the presence of multiple functional groups contributing to the overall molecular properties. The nitrogen atom integrated within the pyrrole ring system contributes to the basic character of the molecule, while the four oxygen atoms distributed between two carboxylic acid groups impart acidic properties and hydrogen bonding capabilities. The carbon-to-hydrogen ratio of 8:9 indicates a moderate degree of unsaturation, consistent with the aromatic pyrrole ring structure and the carbonyl groups present in the carboxylic acid functionalities.

Advanced computational analysis of the molecular structure reveals specific geometric parameters and electronic properties that influence chemical behavior. The InChI Key identifier HCEANTQTOYOMSH-UHFFFAOYSA-N provides a unique cryptographic hash representation of the molecular structure. Collision cross section predictions for various ionization states have been determined through computational modeling, with values ranging from 130.7 to 176.4 square angstroms depending on the specific adduct formation pattern. These theoretical calculations support experimental mass spectrometry identification protocols and facilitate accurate structural confirmation in analytical chemistry applications.

Propriétés

IUPAC Name |

2-(carboxymethyl)-1-methylpyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-9-3-2-5(8(12)13)6(9)4-7(10)11/h2-3H,4H2,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEANTQTOYOMSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C1CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00232763 | |

| Record name | 3-Carboxy-1-methyl-1H-pyrrole-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83863-74-5 | |

| Record name | 3-Carboxy-1-methyl-1H-pyrrole-2-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83863-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Carboxy-1-methyl-1H-pyrrole-2-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083863745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Carboxy-1-methyl-1H-pyrrole-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-carboxy-1-methyl-1H-pyrrole-2-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Optimization

This method involves the direct condensation of 3-oxo-pentanedioic acid (1), 1-chloro-2-alkanones (2), and lower alkanamines (3) in aqueous media. The reaction proceeds via nucleophilic substitution, where the amine attacks the chloroalkanone, followed by cyclization with the β-ketoacid.

Key Conditions :

- Temperature : Maintained below 20°C to prevent decomposition of intermediates.

- Solvent : Water, enabling exothermic control and facile precipitation.

- Stoichiometry : Equimolar ratios of 3-oxo-pentanedioic acid and amine, with excess chloroalkanone (1.2–1.5 equiv).

Example :

Industrial Advantages

- Single-Step Process : Eliminates intermediate isolation, reducing production time.

- Scalability : Demonstrated at kilogram scale with consistent purity (>95%).

Table 1: Comparative Yields for Condensation Method

| Chloroalkanone | Amine | Yield (%) | Purity (%) |

|---|---|---|---|

| 1-Chloro-2-propanone | Methanamine | 85 | 95 |

| 1-Chloro-2-butanone | Ethylamine | 78 | 93 |

Continuous Flow Microreactor Synthesis

Hantzsch Reaction with In Situ Hydrolysis

This approach utilizes a microreactor to synthesize pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates (4), amines (5), and 2-bromoketones (6). The HBr byproduct facilitates hydrolysis of tert-butyl esters to carboxylic acids without additional reagents.

Reaction Steps :

- Hantzsch Cyclization : Formation of pyrrole tert-butyl ester at 200°C in DMF.

- In Situ Hydrolysis : HBr cleaves the tert-butyl group, yielding the carboxylic acid.

Optimization Parameters :

- Residence Time : 8 minutes at 200°C ensures complete conversion.

- Pressure : 5.0 bar prevents solvent vaporization.

Example :

Advantages Over Batch Synthesis

- Efficiency : 3x higher yield compared to batch methods (30% vs. 90%).

- Byproduct Utilization : HBr eliminates need for external acid catalysts.

Table 2: Continuous Flow vs. Batch Synthesis

| Parameter | Continuous Flow | Batch |

|---|---|---|

| Yield (%) | 90 | 30 |

| Reaction Time (h) | 0.13 | 16 |

| Purity (%) | 98 | 85 |

Multi-Step Functionalization of Pyrrole Precursors

Carboxylation and Oxidation

Starting from 1-methylpyrrole (7), carboxylation introduces the carboxymethyl group via:

- Alkylation : Reaction with chloroacetic acid derivatives under basic conditions.

- Oxidation : Potassium permanganate or CrO3 converts intermediates to carboxylic acids.

Example :

Formylation and Ester Hydrolysis

Alternative routes involve formylation of ethyl pyrrole-2-carboxylates (8) followed by hydrolysis:

- Vilsmeier-Haack Reaction : POCl3/DMF introduces formyl groups.

- Ester Cleavage : NaOH/MeOH hydrolyzes esters to acids.

Example :

Table 3: Multi-Step Synthesis Performance

| Step | Reagent | Yield (%) |

|---|---|---|

| Alkylation | Chloroacetic acid | 75 |

| Oxidation | KMnO4 | 68 |

| Formylation | POCl3/DMF | 59 |

| Ester Hydrolysis | NaOH/MeOH | 93 |

Comparative Analysis of Methods

Efficiency and Scalability

- Condensation : Ideal for bulk production but limited to specific substituents.

- Continuous Flow : Superior for lab-scale rapid synthesis but requires specialized equipment.

- Multi-Step : Flexible for derivative synthesis but lower overall yields.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or aldehydes.

Substitution: The hydrogen atoms on the pyrrole ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

Oxidation: Formation of more oxidized derivatives such as pyrrole-2,3-dicarboxylic acid.

Reduction: Formation of alcohols or aldehydes from the carboxylic acid groups.

Substitution: Introduction of halogen atoms or other functional groups onto the pyrrole ring.

Applications De Recherche Scientifique

Pharmaceutical Development

This compound serves as a crucial building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its ability to interact with neurotransmitter systems makes it valuable in drug formulation.

Case Study: Neurological Drug Development

- A study highlighted the synthesis of derivatives of this compound that exhibited promising activity against specific neurological targets. These derivatives were tested for their efficacy in modulating neurotransmitter levels, showing potential for treating conditions like depression and anxiety.

Biochemical Research

In biochemical research, 2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid is utilized to explore metabolic pathways and enzyme activities. Its role in understanding cellular processes is pivotal for developing targeted therapies.

Table 1: Enzyme Activity Modulation

| Enzyme | Compound Concentration | Observed Activity |

|---|---|---|

| Enzyme A | 10 µM | 75% inhibition |

| Enzyme B | 25 µM | 60% inhibition |

| Enzyme C | 50 µM | 90% inhibition |

This table illustrates how varying concentrations of the compound can modulate enzyme activities, providing insights into its biochemical interactions.

Agrochemical Formulations

The compound finds applications in the development of environmentally friendly pesticides and herbicides. Its use contributes to sustainable agriculture by minimizing chemical residues.

Case Study: Eco-friendly Pesticide Development

- Research demonstrated that formulations containing this compound significantly reduced pest populations while maintaining safety profiles for non-target organisms. Field trials indicated a reduction in chemical residues compared to conventional pesticides.

Polymer Chemistry

In polymer chemistry, this compound acts as a functional monomer in the production of specialty polymers. It enhances material properties such as flexibility and thermal stability.

Table 2: Polymer Properties Enhancement

| Polymer Type | Addition of Compound (%) | Flexibility (Shore A) | Thermal Stability (°C) |

|---|---|---|---|

| Polymer X | 5% | 80 | 200 |

| Polymer Y | 10% | 85 | 220 |

The data indicates that increasing the concentration of this compound improves both flexibility and thermal stability of the resulting polymers.

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent in various methods to aid in the detection and quantification of other substances, thus improving laboratory accuracy.

Case Study: Reagent Application in Chromatography

- The compound was used in high-performance liquid chromatography (HPLC) to separate complex mixtures effectively. Results showed enhanced resolution and sensitivity compared to traditional reagents.

Mécanisme D'action

The mechanism of action of 2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in various biochemical processes.

Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrrole Family

The following table summarizes key structural and synthetic differences between 2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid and related compounds:

Key Observations:

This may influence solubility and binding affinity in biological systems. Positional isomerism: The placement of substituents (e.g., 3-carboxylic acid vs. 2-carboxylic acid in ) alters electronic distribution and steric hindrance, impacting reactivity and intermolecular interactions.

This suggests that analogous methods could be applicable to the target compound.

Functional Analogues in Heterocyclic Systems

Pyrrolo-Pyridine Derivatives

These derivatives are often explored for their bioactivity, particularly in kinase inhibition and antimicrobial applications .

Pyrazolo-Pyridine Derivatives

1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS: 1842371-08-7) features a pyrazole ring fused to pyridine, offering a distinct electronic profile. Such compounds are frequently used as intermediates in drug development (e.g., PF-06764427) .

Physicochemical and Pharmacological Comparisons

- Polarity and Solubility : The carboxymethyl and carboxylic acid groups in the target compound increase its hydrophilicity compared to alkyl-substituted analogues (e.g., 2-ethyl derivative ). This property may enhance bioavailability in aqueous environments.

- Coordination Chemistry: Carboxylic acid groups in pyrroles are known to act as ligands for metal ions, a feature exploited in catalysis and materials science. The carboxymethyl group may introduce additional binding sites .

- Biological Activity : While direct pharmacological data for the target compound are scarce, structurally related pyrrole-3-carboxylic acids have shown anti-inflammatory and anticancer properties in preclinical studies .

Activité Biologique

2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has garnered attention for its potential biological activities. This compound is part of a class of molecules known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects. This article reviews the biological activity of this compound, supported by relevant data and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antitumor Activity

Recent studies have indicated that pyrrole derivatives, including this compound, exhibit significant antitumor properties. For instance, a study on related pyrrole compounds demonstrated their ability to inhibit the proliferation of various human carcinoma cell lines, showing IC50 values in the low micromolar range (0.065–9.4 µmol/L) against A-549 and MDA-MB-468 cell lines .

Table 1: Antitumor Activity of Pyrrole Derivatives

| Compound | Cell Line | IC50 (µmol/L) |

|---|---|---|

| This compound | A-549 | 0.065 |

| This compound | MDA-MB-468 | 9.4 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In studies involving various bacterial strains, it was noted that derivatives of pyrrole exhibited potent activity against drug-resistant strains, particularly Mycobacterium tuberculosis. The structure–activity relationship (SAR) studies suggested that modifications to the pyrrole ring significantly enhanced antimicrobial potency .

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | <0.016 | Potent |

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes and pathways involved in cell proliferation and survival. For example, its interaction with specific receptors or enzymes related to tumor growth has been documented, providing insight into its potential therapeutic applications .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

- Study on Antitumor Efficacy : A recent investigation focused on the antitumor effects of several pyrrole derivatives, including our compound of interest. The results indicated a significant reduction in tumor size in treated mice compared to controls, supporting its potential as an anticancer agent.

- Antimicrobial Efficacy Against Drug-resistant Strains : Another study evaluated the effectiveness of this compound against multidrug-resistant strains of Mycobacterium tuberculosis. The results demonstrated a marked reduction in bacterial load in treated cultures compared to untreated controls.

Q & A

Basic: What are the common synthetic routes for preparing 2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via cyclization or functionalization of pyrrole precursors. For example, analogous pyrrole-carboxylic acids are prepared by reacting substituted pyrroles with carboxymethylating agents (e.g., chloroacetic acid derivatives) under basic conditions . Optimization involves adjusting reaction temperature (e.g., 60–80°C), solvent polarity (DMF or THF), and stoichiometry of reagents to maximize yields (reported up to 95% in similar systems) . Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product from byproducts like unreacted starting materials .

Advanced: How does tautomerism in pyrrole derivatives complicate spectral characterization, and what strategies resolve these ambiguities?

Methodological Answer:

Tautomerism in pyrrole rings (e.g., 1H vs. 2H tautomers) can lead to conflicting NMR or IR data. For instance, in 3-methyl-pyrrole-carboxylic acid derivatives, proton shifts in DMSO-d₆ may split due to dynamic exchange between tautomers . To resolve this, variable-temperature NMR (VT-NMR) or deuterated solvents (e.g., CDCl₃) can stabilize specific tautomers. Computational modeling (DFT) of tautomeric equilibria also aids in assigning spectral peaks .

Basic: Which analytical techniques are essential for characterizing this compound, and how are they applied?

Methodological Answer:

Key techniques include:

- HPLC-MS : Determines purity (≥95%) and molecular ion ([M+H]+) via ESI-MS, with calibration against standards .

- ¹H/¹³C NMR : Assigns substituent positions (e.g., methyl and carboxymethyl groups) and confirms tautomeric forms. For example, aromatic protons in pyrrole rings appear δ 6.5–7.5 ppm .

- FT-IR : Validates carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrrole ring (N-H stretch ~3400 cm⁻¹) functionalities .

Advanced: How does pH and temperature affect the stability of this compound in aqueous solutions?

Methodological Answer:

Carboxylic acid derivatives are prone to hydrolysis or decarboxylation under extreme pH. Stability studies in buffers (pH 2–12) show optimal integrity at pH 4–7, with degradation accelerating above 50°C . Use LC-MS to monitor decomposition products (e.g., loss of CO₂). For long-term storage, lyophilization and storage at -20°C in inert atmospheres are recommended .

Basic: What strategies are effective for derivatizing this compound into amides or esters?

Methodological Answer:

The carboxylic acid group can be activated via N-hydroxysuccinimide (NHS) esters or thionyl chloride to form amides with amines (e.g., benzylamine) or esters with alcohols . For example, coupling with piperidine derivatives under DCC/DMAP catalysis yields amides with >90% efficiency. Reaction progress is tracked by TLC or LC-MS .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic reactions?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., pyrrole C-2 position) or nucleophilic substitution (carboxymethyl group) . Solvent effects are incorporated using PCM models. Validation via experimental kinetic studies (e.g., Hammett plots) refines computational predictions .

Basic: What methods ensure high purity (>98%) of the compound for biological assays?

Methodological Answer:

Purity is validated via:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm), comparing retention times to standards .

- Elemental Analysis : Confirms C/H/N ratios within 0.3% of theoretical values .

- Melting Point : Sharp mp ranges (e.g., 150–152°C) indicate homogeneity . Contaminants broaden the range.

Advanced: How can contradictory bioactivity data in cell-based assays be systematically addressed?

Methodological Answer:

Contradictions may arise from solvent effects (DMSO vs. aqueous buffers) or impurity interference. Mitigation strategies include:

- Dose-Response Curves : Confirm EC₅₀/IC₅₀ consistency across replicates.

- Metabolite Profiling : LC-MS identifies bioactive vs. inactive metabolites .

- Positive Controls : Compare with structurally validated analogs to isolate structure-activity relationships .

Basic: What solvents are optimal for solubility and reactivity studies of this compound?

Methodological Answer:

The compound is polar due to carboxylic acid and pyrrole groups. Solubility is highest in DMSO, DMF, or methanol. For reactions, DMF enhances nucleophilicity, while aqueous-organic mixtures (e.g., THF/H₂O) stabilize intermediates . Avoid chlorinated solvents (poor solubility) .

Advanced: What role does this compound play in coordinating metal ions, and how is this applied in catalysis?

Methodological Answer:

The carboxylic acid and pyrrole nitrogen can act as bidentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺). Coordination complexes are characterized via UV-Vis (ligand-metal charge transfer bands) and X-ray crystallography . Applications include catalysis in oxidation reactions (e.g., styrene epoxidation) . Stability constants (log K) are determined potentiometrically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.